
Galectin-3-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Galectin-3-IN-2 is a small molecule inhibitor specifically designed to target and inhibit the activity of galectin-3, a carbohydrate-binding protein involved in various biological processes such as cell-cell adhesion, cell-matrix interactions, immune response modulation, and apoptosis. Galectin-3 has been implicated in numerous pathological conditions, including cancer, fibrosis, inflammation, and metabolic disorders. By inhibiting galectin-3, this compound holds potential therapeutic value in treating these conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Galectin-3-IN-2 typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. This involves the use of reagents such as aldehydes, ketones, and amines under controlled conditions.
Functional Group Modifications: The core structure is then modified to introduce specific functional groups that enhance the binding affinity and specificity towards galectin-3. This may involve reactions such as alkylation, acylation, and halogenation.
Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization. The purity and structure of this compound are confirmed using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
For large-scale production, the synthetic route is optimized to ensure high yield and purity. This may involve the use of automated synthesis equipment and continuous flow reactors. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Galectin-3-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Galectin-3-IN-2 has a wide range of scientific research applications, including:
Cancer Research: this compound is used to study the role of galectin-3 in cancer progression and metastasis. It helps in understanding how galectin-3 contributes to tumor growth and the tumor microenvironment.
Fibrosis Studies: The compound is employed in research focused on fibrotic diseases, such as liver fibrosis and pulmonary fibrosis. It aids in elucidating the mechanisms by which galectin-3 promotes fibrogenesis.
Inflammation and Immune Response: this compound is used to investigate the role of galectin-3 in modulating immune responses and inflammation. This includes studying its effects on immune cell activation and cytokine production.
Metabolic Disorders: Research on metabolic disorders, such as diabetes and obesity, utilizes this compound to explore the involvement of galectin-3 in metabolic regulation and insulin resistance.
Wirkmechanismus
Galectin-3-IN-2 exerts its effects by binding to the carbohydrate recognition domain of galectin-3, thereby preventing its interaction with glycan ligands. This inhibition disrupts galectin-3-mediated signaling pathways, leading to reduced cell-cell and cell-matrix interactions, modulation of immune responses, and inhibition of fibrogenesis. The molecular targets and pathways involved include:
Inhibition of Cell Adhesion: By blocking galectin-3, this compound reduces cell adhesion and migration, which is crucial in cancer metastasis.
Modulation of Immune Responses: The compound affects immune cell activation and cytokine production, thereby modulating inflammatory responses.
Inhibition of Fibrogenesis: this compound interferes with the activation of fibroblasts and the production of extracellular matrix components, reducing fibrosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiodigalactoside (TDG): A known galectin-3 inhibitor with a similar mechanism of action.
GB0139: An inhaled galectin-3 inhibitor currently in clinical development for idiopathic pulmonary fibrosis.
Belapectin: A galectin-3 inhibitor being developed for the treatment of non-alcoholic steatohepatitis (NASH) and liver cirrhosis.
Uniqueness of Galectin-3-IN-2
This compound is unique in its high specificity and binding affinity towards galectin-3. Unlike some other inhibitors, it has been optimized for both in vitro and in vivo studies, making it a valuable tool for research and potential therapeutic applications. Its ability to modulate multiple pathways involved in cancer, fibrosis, and inflammation highlights its versatility and potential as a therapeutic agent.
Eigenschaften
Molekularformel |
C24H30FN3O10S |
|---|---|
Molekulargewicht |
571.6 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4-[[1-(4-fluorophenyl)triazol-4-yl]methoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-6-(hydroxymethyl)-4-prop-2-ynoxyoxane-3,5-diol |
InChI |
InChI=1S/C24H30FN3O10S/c1-2-7-35-21-17(31)15(9-29)37-23(19(21)33)39-24-20(34)22(18(32)16(10-30)38-24)36-11-13-8-28(27-26-13)14-5-3-12(25)4-6-14/h1,3-6,8,15-24,29-34H,7,9-11H2/t15-,16-,17+,18+,19-,20-,21+,22+,23+,24+/m1/s1 |
InChI-Schlüssel |
KPUUUDAEKJQOKO-YSISKZCOSA-N |
Isomerische SMILES |
C#CCO[C@H]1[C@H]([C@H](O[C@H]([C@@H]1O)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)OCC3=CN(N=N3)C4=CC=C(C=C4)F)O)CO)O |
Kanonische SMILES |
C#CCOC1C(C(OC(C1O)SC2C(C(C(C(O2)CO)O)OCC3=CN(N=N3)C4=CC=C(C=C4)F)O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


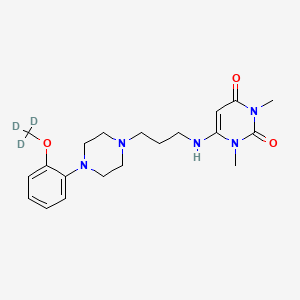

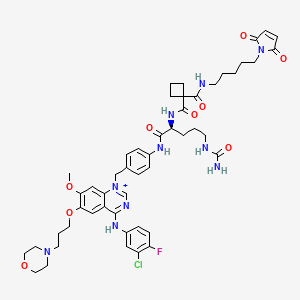
![1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine](/img/structure/B12421871.png)
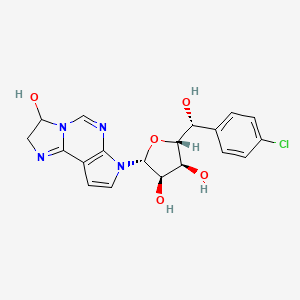


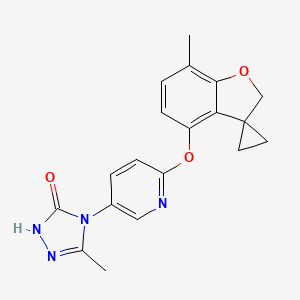
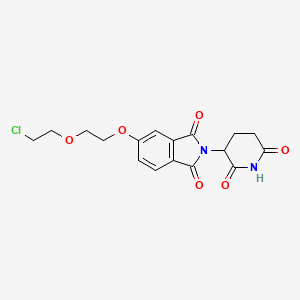

![N-hydroxy-N'-(4-methoxyphenyl)-N'-[(1-phenyltriazol-4-yl)methyl]heptanediamide](/img/structure/B12421910.png)
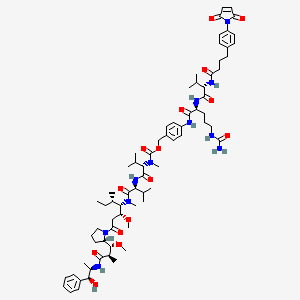

![1H-Pyrazolo[3,4-d]pyriMidin-6-aMine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)-](/img/structure/B12421926.png)
